molecular formula C18H19N3OS B452793 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)thiourea CAS No. 362502-79-2

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)thiourea

Cat. No. B452793
CAS RN: 362502-79-2
M. Wt: 325.4g/mol
InChI Key: USHGHTOQCIQMRQ-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re interested in, are a class of compounds that have a wide range of biological activities . They are often used in the development of pharmaceuticals due to their diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, the reaction between tryptamine and naproxen was used to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of an amide bond . This is often achieved through the use of a dehydrating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, a related compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, is a white solid with a melting point of 114–115 °C .

Scientific Research Applications

  • Synthesis and Characterization of Complex Compounds

    Aryl thiourea derivatives, including compounds similar to N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)thiourea, have been used to synthesize new copper(II) complexes. These complexes demonstrate interesting structural properties, like strong hydrogen bonding and a square-pyramidal environment around the copper ion, which could be significant in materials science and coordination chemistry (Tadjarodi et al., 2007).

  • Biological Activity Studies

    Various N- and S-substituted thioureas, structurally related to the specified compound, have been synthesized to study their biological activity. These studies are crucial in the pharmaceutical field to explore potential therapeutic agents (Murasheva et al., 1970).

  • Investigation of Hypotensive Activity

    Novel derivatives based on similar thiourea structures have been synthesized and assessed for their hypotensive activity. This is significant in the development of new drugs for cardiovascular diseases (Fazylov et al., 2016).

  • Anticancer Research

    Compounds derived from N-ethyl-3-acetylindole, structurally related to the specified compound, have been explored for their antiproliferative activity. This research is vital in oncology for developing new anticancer drugs (Badria et al., 2019).

  • Development of Anti-HIV Agents

    Similar thiourea compounds have been investigated for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment. This research contributes to the ongoing efforts in finding effective treatments for HIV (Uckun et al., 2007).

  • Antimicrobial and Antioxidant Activities

    Novel thiazolopyrimidine derivatives, related to the compound , have been synthesized and tested for their biological activities as antioxidants and antimicrobial agents. This research is significant for the development of new antimicrobial and antioxidant compounds (Youssef & Amin, 2012).

  • Tuberculostatic Activity

    The synthesis of thiourea compounds structurally similar to this compound and their evaluation for tuberculostatic activity contribute to the fight against tuberculosis (Pershin et al., 2004).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound interacts with.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have a range of effects at the molecular and cellular level.

Future Directions

The future directions for research into similar compounds could involve further exploration of their pharmacological properties and potential applications in the treatment of various diseases .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHGHTOQCIQMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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